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Compound of Interest

2-(difluoromethoxy)cyclohexan-1-
Compound Name:

amine
CAS No.: 1807921-12-5
Cat. No.: B6265993

Get Quote

Executive Summary

The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern
medicinal chemistry. 2-(Difluoromethoxy)cyclohexan-1-amine represents a highly versatile,
structurally constrained building block designed to optimize the pharmacokinetic and
pharmacodynamic profiles of lead compounds. By replacing a standard methoxy or hydroxyl
group with a difluoromethoxy (-OCF

H) moiety, drug developers can strategically modulate the basicity of the adjacent primary
amine, enhance lipophilic efficiency (LipE), and block cytochrome P450-mediated oxidative
metabolism.

This whitepaper provides an authoritative synthesis of the physicochemical properties,
commercial sourcing landscape, and validated synthetic methodologies for 2-
(difluoromethoxy)cyclohexan-1-amine, tailored for researchers and process chemists.
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Physicochemical Profiling & Stereochemistry

The stereochemistry of the cyclohexane ring significantly impacts the spatial trajectory of the
amine and difluoromethoxy vectors. Commercial suppliers typically provide either the racemic
mixture, specific trans/cis diastereomers, or isolated enantiomers (e.g., the (1R,2R)
configuration).

Quantitative Chemical Data

Property Value
Chemical Name 2-(difluoromethoxy)cyclohexan-1-amine
CAS Registry Number (Free Base) 1603108-69-5[1]
CAS Registry Number (Trans-HCI Salt) 2940866-70-4[2]
CAS Registry Number (1R,2R Isomer) 1807921-12-5[3]
C
H
Molecular Formula
F
NO
Molecular Weight 165.18 g/mol [4]
SMILES FC(F)OC1C(N)CCCC1[5]
Typical Commercial Purity 98% (LC-MS/NMR)[1]

Strategic Sourcing & Supplier Landscape

Procuring the correct salt form and stereoisomer is critical for reproducible biological assays.
The free base is a liquid that can be prone to oxidation or carbamate formation upon exposure
to atmospheric CO

, Whereas the hydrochloride salt is a bench-stable solid.
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. R Logistics & Handling
Supplier Catalog / Availability
Notes

Supports custom synthesis
and commercial scale-up.
ChemScene CS-0475270 (Base) Classified under HazMat
shipping protocols for bulk
quantities[1][5].

Ideal for analytical and
_ _ research-grade quantities.
Sigma-Aldrich ENAH3046DD19 ) )
High-throughput screening

library integration[4].

Specifically supplies the trans-
] isomer hydrochloride, ensuring

TCI Chemicals CT225079632 (HCI Salt) _ _
stereochemical consistency for

SAR studies|[6].

Synthetic Methodology & Mechanistic Causality

The direct O-difluoromethylation of aliphatic alcohols is historically challenging due to the high
pKa of the hydroxyl group and the competitive reactivity of primary amines. The following self-
validating protocol leverages a biphasic carbene-insertion strategy to ensure chemoselectivity
and high yields[7][8].

Step-by-Step Experimental Protocol

Step 1: Amine Masking (Boc Protection)

¢ Action: Dissolve 2-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM). Add
triethylamine (1.5 eq) and cool to 0 °C. Dropwise add Di-tert-butyl dicarbonate (Boc

O, 1.1 eq). Stir at room temperature for 4 hours.

o Causality: The primary amine is highly nucleophilic and would competitively react with the
electrophilic difluorocarbene intermediate. Boc protection masks this reactivity, ensuring
strictly chemoselective O-difluoromethylation later in the sequence.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.chemscene.com/product/1603108-69-5.html
https://www.chemscene.com/product/1603108-69-5.html
https://www.sigmaaldrich.com/HK/zh/search/cyclohexane-amine?focus=products&page=1&perpage=30&sort=relevance&term=cyclohexane%20amine&type=product
https://www.tci-chemical-trading.com/product/CT225079632
http://www.sioc.cas.cn/hjbktz/lwfb/202109/P020210923614543433569.pdf
https://pubmed.ncbi.nlm.nih.gov/28181719/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6265993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step 2: O-Difluoromethylation (Carbene Insertion)

o Action: Dissolve the N-Boc-2-aminocyclohexanol in a biphasic system of DCM and Water
(1:1 v/v). Add Potassium bifluoride (KHF

, 4.0 eq) as a mild activator, followed by (Bromodifluoromethyl)trimethylsilane (TMSCF
Br, 2.0 eq). Stir vigorously at room temperature for 12 hours.

e Causality: TMSCF

Br acts as a practical difluorocarbene (:CF

) source. The biphasic DCM/water system is critical: it maintains a high localized
concentration of the neutral alcohol and carbene in the organic phase. The reaction
proceeds via the direct interaction of the neutral alcohol oxygen with the singlet carbene,
forming a difluoromethylene oxonium ylide intermediate that rapidly undergoes proton
transfer to yield the difluoromethyl ether[7][8]. (Note: Sodium chlorodifluoroacetate (SCDA)
can alternatively be used via thermal decarboxylation at 95 °C, though it requires harsher
conditions[9]).

Step 3: Acidic Cleavage & Salt Formation

o Action: Isolate the organic layer, concentrate, and treat the crude N-Boc-2-
(difluoromethoxy)cyclohexan-1-amine with 4M HCI in Dioxane for 2 hours at room
temperature. Precipitate the product using cold diethyl ether.

o Causality: Acidic cleavage cleanly removes the Boc group, yielding the final product as a
stable hydrochloride salt. This prevents oxidative degradation and significantly improves
agueous solubility for downstream biological testing.

Step 4: Analytical Validation (Self-Validating System)
» Action: Confirm product identity using

F NMR and LC-MS.

o Causality: The protocol's success is validated orthogonally. The -OCF
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H group provides a highly distinct doublet in
F NMR (typically around -80 to -85 ppm,
Hz) due to coupling with the germinal proton. LC-MS will confirm the mass of the free base (

). This ensures the carbene insertion occurred exclusively at the oxygen atom.

N-Boc-2-(difluoromethoxy)

Boc Protection N- yel CF2) e Acidic Cleavage Deprotection
(B0c20, E3N) rotected Intermediate) e SR cyclohexan-1-amine (4M HCl i Dioxane)

Click to download full resolution via product page

Fig 1: Chemoselective synthesis workflow of 2-(difluoromethoxy)cyclohexan-1-amine.

Pharmacological Rationale in Drug Design

The strategic placement of a 2-(difluoromethoxy) group adjacent to a primary cycloalkylamine
provides three distinct pharmacological advantages:

o Amine pKa Attenuation: Primary aliphatic amines typically exhibit a pKa > 10, rendering them
almost entirely ionized at physiological pH (7.4). This permanent positive charge can
severely restrict blood-brain barrier (BBB) penetration and passive cellular diffusion. The
strongly electron-withdrawing -OCF

H group exerts a negative inductive effect (-1) through the sigma framework, lowering the
amine pKa to a more favorable range (typically 8.0 - 9.0). This exponentially increases the
fraction of the neutral, membrane-permeable species.

¢ Metabolic Robustness: Standard methoxy groups (-OCH

) are notorious metabolic liabilities, readily undergoing O-demethylation via hydrogen atom
transfer (HAT) mediated by Cytochrome P450 enzymes. The high bond dissociation energy
of the C-F bonds in the difluoromethoxy group effectively blocks this oxidative pathway,
extending the compound's half-life.

 Lipophilic Efficiency (LipE): The difluoromethoxy moiety acts as a lipophilic hydrogen bond
donor/acceptor bioisostere. It increases the overall LogP of the scaffold compared to a
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hydroxyl or methoxy analog, driving more favorable binding thermodynamics in hydrophobic
protein pockets without violating Lipinski's rules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [In-Depth Technical Guide: 2-
(Difluoromethoxy)cyclohexan-1-amine in Drug Discovery]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b6265993/docs#in-depth-technical-
guide-2-difluoromethoxy-cyclohexan-1-amine-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b6265993/docs#in-depth-technical-guide-2-difluoromethoxy-cyclohexan-1-amine-in-drug-discovery
https://www.benchchem.com/product/b6265993/docs#in-depth-technical-guide-2-difluoromethoxy-cyclohexan-1-amine-in-drug-discovery
https://www.benchchem.com/product/b6265993/docs#in-depth-technical-guide-2-difluoromethoxy-cyclohexan-1-amine-in-drug-discovery
https://www.benchchem.com/product/b6265993/docs#in-depth-technical-guide-2-difluoromethoxy-cyclohexan-1-amine-in-drug-discovery
https://www.benchchem.com/product/b6265993?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6265993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

